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Compound of Interest

Compound Name: Piperazin-2-one-d6

Cat. No.: B1148588 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Piperazin-

2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of deuterated piperazin-2-one, a molecule of significant interest in medicinal

chemistry and drug development. The strategic incorporation of deuterium in place of hydrogen

can modulate the metabolic fate and pharmacokinetic profile of drug candidates, making

deuterated analogues valuable tools in research. This document details the properties of both

deuterated and non-deuterated piperazin-2-one, offering a comparative analysis. It also

includes detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties
The introduction of deuterium atoms into the piperazin-2-one scaffold results in a predictable

increase in its molecular weight. Other physical properties, such as melting and boiling points,

are not expected to change significantly. The chemical properties are largely retained, though

the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can

lead to a kinetic isotope effect in reactions involving the cleavage of this bond.

Table 1: Comparison of Physical and Chemical Properties
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Property Piperazin-2-one
Deuterated Piperazin-2-
one (d6)

Molecular Formula C₄H₈N₂O C₄D₆H₂N₂O

Molecular Weight 100.12 g/mol [1] Approx. 106.16 g/mol

Appearance
White to light yellow crystalline

powder[2]
White to off-white solid

Melting Point 131-140 °C

Not experimentally determined,

but expected to be similar to

the non-deuterated form.

Boiling Point 164 °C at 5 mmHg

Not experimentally determined,

but expected to be similar to

the non-deuterated form.

Solubility
Soluble in polar solvents and

chloroform.[3][4]

Expected to have similar

solubility to the non-deuterated

form.

Topological Polar Surface Area

(TPSA)
41.1 Å²[1] 41.1 Å²

LogP -1.1[1]
Predicted to be similar to the

non-deuterated form.

Synthesis of Deuterated Piperazin-2-one
The synthesis of deuterated piperazin-2-one can be achieved through several routes. One

common approach involves the use of deuterated starting materials or reagents. A plausible

synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Piperazin-2-one-d6
This protocol is adapted from general methods for the synthesis of piperazinones and the

deuteration of lactams.[5]

Materials:
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Ethyl bromoacetate

Ethylenediamine-d4

Triethylamine

Anhydrous toluene

Sodium metal

Absolute ethanol

Procedure:

N-Alkylation: In a round-bottom flask, dissolve ethylenediamine-d4 in anhydrous toluene.

Add triethylamine to the solution. Slowly add ethyl bromoacetate dropwise at room

temperature with stirring.

Cyclization: After the addition is complete, heat the reaction mixture to reflux for several

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to

remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure

to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., dichloromethane/methanol) to yield pure piperazin-2-one-d6.
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Caption: Synthetic workflow for deuterated piperazin-2-one.

Analytical Characterization
The structure and purity of deuterated piperazin-2-one are typically confirmed using Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In the ¹H NMR spectrum of piperazin-2-one-d6, the signals corresponding to the

deuterated positions will be absent. The remaining proton signals will appear, but their

splitting patterns may be simplified due to the absence of adjacent protons.

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for

deuterated carbons will appear as triplets due to coupling with deuterium (spin I=1), and they

will be shifted slightly upfield compared to their non-deuterated counterparts.

²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the

deuterated positions, confirming the success of the labeling.

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique to confirm the incorporation of deuterium. The

molecular ion peak in the mass spectrum of piperazin-2-one-d6 will be shifted to a higher m/z

value corresponding to the mass of the deuterated compound (approximately 106.16 amu).

The fragmentation pattern can also provide information about the location of the deuterium

atoms within the molecule.

Experimental Protocol: Analytical Characterization
Instrumentation:

NMR Spectrometer (e.g., 400 MHz)

Mass Spectrometer (e.g., ESI-MS)

Procedure:

Sample Preparation: Prepare a solution of the synthesized deuterated piperazin-2-one in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute

solution in a suitable solvent (e.g., methanol) for MS analysis.

NMR Analysis: Acquire ¹H, ¹³C, and ²H NMR spectra. Analyze the chemical shifts,

integration, and coupling patterns to confirm the structure and isotopic purity.

MS Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

Determine the molecular weight from the molecular ion peak and analyze the fragmentation
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Caption: Analytical workflow for deuterated piperazin-2-one.

Stability and Reactivity
Deuterated piperazin-2-one is expected to be a stable compound under standard storage

conditions, similar to its non-deuterated analogue.[3] It may be sensitive to light and moisture.

[3] The primary difference in reactivity arises from the kinetic isotope effect (KIE), where the C-

D bond is cleaved more slowly than a C-H bond. This can lead to a reduced rate of metabolism

if the deuterated position is a site of enzymatic oxidation, which is a key rationale for the use of

deuterated compounds in drug development.

Biological Activity and Applications
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Piperazine and its derivatives are known to exhibit a wide range of biological activities,

including antimicrobial, antifungal, and anthelmintic properties.[6][7][8] Piperazin-2-one itself

serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients.

[9] Some derivatives have shown anti-adenoviral activity.[9]

The deuteration of piperazin-2-one can be a valuable strategy in drug discovery and

development for several reasons:

Metabolic Stability: By replacing hydrogens at metabolically labile positions with deuterium,

the rate of metabolic degradation can be slowed, potentially leading to an improved

pharmacokinetic profile, such as a longer half-life and increased exposure.

Reduced Metabolite-related Toxicity: Deuteration can alter the metabolic pathway of a drug,

potentially reducing the formation of toxic metabolites.

Tracer Studies: Deuterated compounds are used as internal standards in quantitative

bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for

pharmacokinetic and metabolism studies.

Currently, there is no specific information available in the public domain regarding signaling

pathways directly modulated by deuterated piperazin-2-one. Its biological effects would be

investigated in the context of the specific drug candidate into which this deuterated scaffold is

incorporated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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